![molecular formula C6H3ClF6O B1622760 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene CAS No. 336-34-5](/img/structure/B1622760.png)
1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
Overview
Description
1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene is a chemical compound with the empirical formula C6H3ClF6O . It has a molecular weight of 240.53 . This compound is used in the preparation of perhalocyclopentanones and more recently to prepare tetracarbocyanine dyes with fluorinated rings in the side chain .
Molecular Structure Analysis
The molecular structure of 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene can be represented by the SMILES string COC1=C (Cl)C (F) (F)C (F) (F)C1 (F)F
. The InChI representation is 1S/C6H3ClF6O/c1-14-3-2 (7)4 (8,9)6 (12,13)5 (3,10)11/h1H3
.
Physical And Chemical Properties Analysis
1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene has a refractive index n20/D of 1.376 (lit.) . It has a boiling point of 84°C (lit.) and a density of 1.56 g/mL at 25°C (lit.) .
Scientific Research Applications
Preparation of Perhalocyclopentanones
This compound is used in the preparation of perhalocyclopentanones . Perhalocyclopentanones are a type of organic compound that contain a cyclopentanone ring with halogen atoms attached to it. They have various applications in the field of organic synthesis.
Preparation of Tetracarbocyanine Dyes
1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene is also used to prepare tetracarbocyanine dyes with fluorinated rings in the side chain . These dyes are used in various fields such as biological staining, laser technology, and optical data storage.
Green Chlorofluorocarbon Substitutes
Five-membered ring fluorides, including 1-chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopent-1-ene (F6-1), have been significantly desirable in green chlorofluorocarbon substitutes due to their practically flexible application in various fields and environmental friendliness .
Thermal Stability Research
Studies on the thermal stability of five-membered ring fluorides, including 1-chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopent-1-ene (F6-1), have been conducted . This research is crucial in understanding the properties of these compounds and their potential applications.
Electrophilic and Nucleophilic Reactivity Studies
Comprehensive density functional theory and ab initio molecular dynamics calculations have been performed to explore the relative electrophilic and nucleophilic reactivity of five-membered ring fluorides, including 1-chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopent-1-ene (F6-1) .
Environmental Impact Studies
The environmental friendliness of five-membered ring fluorides, including 1-chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopent-1-ene (F6-1), has been confirmed . These studies are important in the development of environmentally friendly chemical compounds.
properties
IUPAC Name |
1-chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF6O/c1-14-3-2(7)4(8,9)6(12,13)5(3,10)11/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPINEFCFXPUSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C(C1(F)F)(F)F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401197 | |
Record name | 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
336-34-5 | |
Record name | 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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